molecular formula C18H13ClN4O4S3 B2701605 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 496028-95-6

2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2701605
CAS RN: 496028-95-6
M. Wt: 480.96
InChI Key: VLQMCSOAMJDXFA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a chlorobenzo[b]thiophene, an oxadiazole, and a sulfamoylphenyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecule’s structure includes a thiophene ring, which is a five-membered aromatic ring with a sulfur atom. This ring is part of a larger chlorobenzo[b]thiophene group. The molecule also contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the chloro group on the benzo[b]thiophene ring could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfamoyl group could increase its water solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Future Directions

Further studies would be needed to fully understand this compound’s properties and potential applications. This could include synthetic studies to optimize its production, biological studies to determine its activity, and toxicity studies to assess its safety .

properties

IUPAC Name

2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4S3/c19-15-12-3-1-2-4-13(12)29-16(15)17-22-23-18(27-17)28-9-14(24)21-10-5-7-11(8-6-10)30(20,25)26/h1-8H,9H2,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQMCSOAMJDXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

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